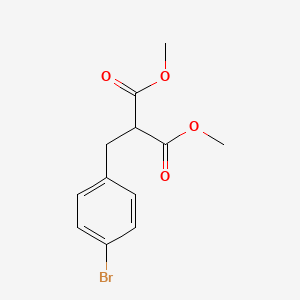

Dimethyl 2-(4-bromobenzyl)malonate

Description

Strategic Context of Malonate Esters in Organic Synthesis

Malonate esters, such as dimethyl malonate and diethyl malonate, are cornerstone reagents in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. researchgate.netnih.gov The synthetic utility of malonate esters stems from the acidity of the α-hydrogen atoms located on the methylene (B1212753) carbon flanked by two carbonyl groups. This positioning significantly increases the acidity of these protons, facilitating their removal by a moderately strong base to form a stabilized enolate.

This enolate is a potent nucleophile that can participate in a variety of chemical reactions, most notably the malonic ester synthesis. This classic reaction involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield a substituted carboxylic acid. nih.gov This method provides a reliable and versatile route for the preparation of a wide array of mono- and di-substituted acetic acids, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govscbt.com

Beyond the traditional malonic ester synthesis, the nucleophilic nature of the malonate enolate is harnessed in other important transformations, including Michael additions and Knoevenagel condensations. researchgate.net The versatility and predictability of these reactions have established malonate esters as indispensable tools for the construction of complex molecular architectures.

Importance of Halogenated Building Blocks in Organic Chemistry

Halogenated organic compounds are of paramount importance in various fields of chemical research and industry. The introduction of a halogen atom into an organic molecule can profoundly alter its physical and chemical properties. Halogens, being highly electronegative, introduce polarity into carbon-halogen bonds, which can influence a molecule's solubility, lipophilicity, and bioavailability. derpharmachemica.com These modifications are particularly crucial in the field of medicinal chemistry, where the pharmacokinetic profile of a drug candidate can be fine-tuned by the strategic incorporation of halogen atoms.

Furthermore, the carbon-halogen bond serves as a versatile functional group for further synthetic transformations. Halogenated compounds are key precursors in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom, in particular, offers a good balance of reactivity and stability, making brominated compounds like Dimethyl 2-(4-bromobenzyl)malonate valuable intermediates in organic synthesis. The presence of the bromine atom on the aromatic ring provides a reactive handle for introducing further complexity into the molecular structure.

Current Research Landscape Pertaining to Dimethyl 2-(4-bromobenzyl)malonate

Dimethyl 2-(4-bromobenzyl)malonate is a specific example of a bifunctional reagent that combines the synthetic utility of a malonate ester with that of a halogenated aromatic compound. While extensive research specifically detailing the synthesis and applications of this exact compound is not widely available in the public domain, its constituent parts suggest its potential as a valuable intermediate in organic synthesis.

The synthesis of related compounds, such as dimethyl 2-(4-fluorobenzyl)malonate, has been reported to proceed via the alkylation of dimethyl malonate with the corresponding benzyl (B1604629) halide in the presence of a base like sodium methylate. chemicalbook.com It is plausible that a similar synthetic strategy could be employed for the preparation of Dimethyl 2-(4-bromobenzyl)malonate.

The presence of the 4-bromobenzyl group makes this compound a particularly interesting building block for the synthesis of molecules with potential biological activity. For instance, research on 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidine (B153573) derivatives has shown their potential as anticancer agents. nih.gov This suggests that Dimethyl 2-(4-bromobenzyl)malonate could serve as a precursor for the synthesis of novel therapeutic agents. The malonate moiety can be further manipulated to introduce additional functional groups or to construct heterocyclic rings, while the bromo-substituent on the phenyl ring can be utilized for late-stage diversification of the molecular scaffold through cross-coupling reactions.

Below are tables detailing some of the known physical and chemical properties of Dimethyl 2-(4-bromobenzyl)malonate.

Physical Properties of Dimethyl 2-(4-bromobenzyl)malonate

| Property | Value |

|---|---|

| Molecular Formula | C12H13BrO4 |

| Molecular Weight | 301.13 g/mol |

Chemical Identifiers for Dimethyl 2-(4-bromobenzyl)malonate

| Identifier | Value |

|---|---|

| CAS Number | 157134-36-6 |

| MDL Number | MFCD02090596 |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-[(4-bromophenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQDBBQKILPQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 2 4 Bromobenzyl Malonate

Routes via Reduction of Arylidene Precursors

A common pathway to dimethyl 2-(4-bromobenzyl)malonate involves the reduction of its unsaturated precursor, dimethyl 2-(4-bromobenzylidene)malonate. This transformation targets the carbon-carbon double bond of the arylidene group, converting it to a single bond.

Specific Reduction Protocols for Dimethyl 2-(4-bromobenzylidene)malonate to Dimethyl 2-(4-bromobenzyl)malonate

The selective reduction of the exocyclic double bond in arylidene malonates can be accomplished using various reducing agents. One effective method involves the use of a Hantzsch ester, a synthetic analogue of NADH, which can selectively reduce the carbon-carbon double bond in the presence of other functional groups. rsc.orgwikipedia.org This method is particularly mild and offers high chemoselectivity. For instance, the reduction of a nitrobenzylidene malonic diethyl ester has been successfully demonstrated using a Hantzsch ester, indicating its potential applicability to the 4-bromo derivative. rsc.org The reaction is typically carried out in the presence of a metal ion catalyst or through photoirradiation. rsc.org

Another approach involves the use of sodium borohydride (B1222165) (NaBH₄), a common and versatile reducing agent. While NaBH₄ is primarily known for reducing aldehydes and ketones, its reactivity can be modulated to reduce carbon-carbon double bonds, particularly when they are part of a conjugated system as in arylidene malonates. masterorganicchemistry.comyoutube.comyoutube.com The combination of NaBH₄ with other reagents, such as bromine (Br₂), has been shown to be effective for the reduction of malonate derivatives to 1,3-diols, suggesting that variations of this system could be adapted for the selective reduction of the arylidene double bond. researchgate.net

A summary of potential reduction protocols is presented in Table 1.

| Reducing Agent/System | Substrate Type | Key Features | Reference |

| Hantzsch Ester | Nitrobenzylidene malonic diethyl ester | High chemoselectivity, mild reaction conditions. rsc.orgwikipedia.org | rsc.org |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Potential for reduction of conjugated C=C bonds. masterorganicchemistry.comyoutube.comyoutube.com | masterorganicchemistry.comyoutube.com |

| NaBH₄/Br₂ | Malonate derivatives | Effective for ester reduction, potential for C=C reduction. researchgate.net | researchgate.net |

Table 1: Potential Reduction Protocols for Arylidene Malonates. This table outlines various reducing systems that could be applied to the synthesis of Dimethyl 2-(4-bromobenzyl)malonate from its arylidene precursor.

Catalytic Hydrogenation Approaches for Related Arylidene Malonates

Catalytic hydrogenation is a powerful and widely used method for the reduction of carbon-carbon double bonds. While specific data on the catalytic hydrogenation of dimethyl 2-(4-bromobenzylidene)malonate is limited, extensive research on the hydrogenation of related compounds, such as dimethyl oxalate (B1200264), provides valuable insights into catalyst selection and reaction conditions.

Silver-based catalysts, particularly those supported on silica (B1680970) (Ag/SiO₂), have demonstrated high activity and selectivity in the hydrogenation of dimethyl oxalate to methyl glycolate. nih.govsc.edu The performance of these catalysts can be significantly enhanced by the addition of promoters like boron. nih.gov The reaction is typically carried out under elevated temperature and pressure in the presence of hydrogen gas.

The general conditions for such hydrogenations are summarized in Table 2.

| Catalyst | Support | Promoter | Typical Conditions | Reference |

| Silver (Ag) | Silica (SiO₂) | Boron (B) | T = 493 K, P = 1.5 MPa, H₂/Substrate molar ratio = 150 | nih.gov |

| Silver (Ag) | SBA-15 | - | High temperature and pressure | sc.edu |

Table 2: Catalytic Hydrogenation Systems for Related Malonates. This table presents catalyst systems and conditions used for the hydrogenation of dimethyl oxalate, which can inform the development of protocols for reducing arylidene malonates.

Alkylation Strategies Using 4-Bromobenzyl Substrates

An alternative and more direct route to dimethyl 2-(4-bromobenzyl)malonate is the alkylation of dimethyl malonate with a suitable 4-bromobenzyl electrophile. This method relies on the formation of a carbanion from dimethyl malonate, which then acts as a nucleophile.

Direct Alkylation of Dimethyl Malonate with 4-Bromobenzyl Halides

The direct alkylation of dimethyl malonate with 4-bromobenzyl bromide is a classical and effective method for the synthesis of the target compound. The reaction proceeds via an Sₙ2 mechanism, where the enolate of dimethyl malonate displaces the bromide ion from the benzylic position. libretexts.org The acidity of the α-hydrogens of dimethyl malonate (pKa ≈ 13) allows for their removal by a suitable base to generate the required nucleophilic enolate. phasetransfercatalysis.com

A typical procedure involves the reaction of dimethyl malonate with 4-bromobenzyl bromide in the presence of a base in an appropriate solvent.

Optimization of Base and Solvent Systems for Alkylation Reactions

The choice of base and solvent is crucial for the success and efficiency of the alkylation reaction. A variety of base-solvent systems can be employed, each with its own advantages.

Base Selection: Commonly used bases include sodium ethoxide, potassium carbonate, and sodium hydride. The use of a relatively mild base like potassium carbonate is often preferred to minimize potential side reactions. phasetransfercatalysis.comsci-hub.se In some protocols, strong bases like sodium hydride are used to ensure complete deprotonation of the malonate.

Solvent Selection: The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) can be effective, particularly when using metal oxide bases like calcium oxide. google.com Toluene (B28343) is another suitable solvent, especially in phase-transfer catalysis systems. phasetransfercatalysis.com

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique to enhance the rate of reaction between reactants in immiscible phases. phasetransfercatalysis.comgoogle.comfrontiersin.orgacsgcipr.org In the context of malonate alkylation, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the malonate enolate from the aqueous or solid phase to the organic phase where the alkyl halide is present. This method can lead to higher yields and milder reaction conditions. The use of potassium carbonate as the base in conjunction with a phase-transfer catalyst in a solvent like toluene has been shown to be effective. phasetransfercatalysis.com

An overview of different base and solvent systems is provided in Table 3.

| Base | Solvent | Catalyst | Key Features | Reference |

| Potassium Carbonate | Toluene | Phase-Transfer Catalyst | Effective for C-alkylation, minimizes hydrolysis. phasetransfercatalysis.comsci-hub.segoogle.com | phasetransfercatalysis.com |

| Calcium Oxide | Dimethyl Sulfoxide (DMSO) | - | Utilizes an inexpensive metal oxide base. google.com | google.com |

| Sodium Ethoxide | Ethanol | - | Classical method, risk of transesterification with other alcohols. libretexts.org | libretexts.org |

Table 3: Base and Solvent Systems for Alkylation of Dimethyl Malonate. This table compares different reaction conditions for the alkylation of dimethyl malonate, highlighting the role of the base, solvent, and catalyst in the reaction's success.

Advanced Synthetic Techniques and Yield Enhancement

To further improve the synthesis of dimethyl 2-(4-bromobenzyl)malonate, modern synthetic techniques can be employed. These methods often offer advantages in terms of reaction time, yield, and sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. rsc.orgresearchgate.netorganic-chemistry.org The application of microwave heating to the alkylation of dimethyl malonate could potentially accelerate the reaction and enhance its efficiency, especially in solvent-free conditions or with minimal solvent usage.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. rsc.orgchemrxiv.org The reaction of organolithiums with dialkyl oxalates has been successfully performed in a flow microreactor, suggesting that the alkylation of dimethyl malonate could also be adapted to a flow system. This would allow for precise control over reaction parameters and could lead to higher yields and purity of the final product.

These advanced techniques represent promising avenues for the optimization and large-scale production of dimethyl 2-(4-bromobenzyl)malonate.

Exploration of Organocatalysis and Phase-Transfer Catalysis in Synthesis

The C-alkylation of dimethyl malonate with 4-bromobenzyl bromide stands as the primary route for the synthesis of Dimethyl 2-(4-bromobenzyl)malonate. Both organocatalysis and phase-transfer catalysis (PTC) offer promising avenues for this transformation, each with distinct advantages.

Organocatalysis , the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in C-C bond formation. While specific literature detailing the organocatalytic synthesis of Dimethyl 2-(4-bromobenzyl)malonate is not extensively documented, the general principles of organocatalytic Michael additions of malonates to various electrophiles are well-established. These reactions are often catalyzed by chiral amines or thiourea (B124793) derivatives, enabling enantioselective transformations. The application of such catalysts could potentially be extended to the direct alkylation of dimethyl malonate with 4-bromobenzyl bromide, offering a metal-free and potentially asymmetric synthetic route.

Phase-transfer catalysis (PTC) is a particularly well-suited methodology for the alkylation of active methylene (B1212753) compounds like dimethyl malonate. reddit.comresearchgate.net This technique facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase containing the nucleophile and an organic phase containing the electrophile. reddit.comresearchgate.net In the synthesis of Dimethyl 2-(4-bromobenzyl)malonate, the enolate of dimethyl malonate, generated by a base, is transferred from the aqueous or solid phase to the organic phase by a phase-transfer catalyst, where it reacts with 4-bromobenzyl bromide.

A highly relevant example is the enantioselective PTC α-alkylation of a malonate derivative with p-bromobenzyl bromide. frontiersin.org In this reported synthesis, a chiral quaternary ammonium salt derived from a cinchona alkaloid is employed as the phase-transfer catalyst, achieving high yields and enantioselectivities. frontiersin.org This demonstrates the feasibility and potential for high control in the synthesis of structurally similar compounds under PTC conditions. The reaction typically proceeds under mild conditions, utilizing a biphasic system of an organic solvent (e.g., toluene) and an aqueous solution of a strong base (e.g., potassium hydroxide). frontiersin.org

| Catalyst Type | General Catalyst Example | Typical Reaction Conditions |

| Organocatalyst | Chiral Thiourea or Amine | Aprotic solvent (e.g., Toluene, CH2Cl2), Room Temperature |

| Phase-Transfer Catalyst | Quaternary Ammonium Salts (e.g., Tetrabutylammonium bromide, Chiral Cinchona-derived salts) | Biphasic system (e.g., Toluene/H2O), Strong Base (e.g., KOH, NaOH), Room Temperature to Mild Heating |

Evaluation of Reaction Selectivity and Purity Control

A critical aspect in the synthesis of Dimethyl 2-(4-bromobenzyl)malonate is controlling the reaction selectivity, primarily to favor the desired mono-alkylation product over the di-alkylation byproduct, Dimethyl 2,2-bis(4-bromobenzyl)malonate.

Reaction Selectivity:

The formation of the di-alkylated product arises from the deprotonation and subsequent alkylation of the mono-alkylated product, which still possesses an acidic proton. Several strategies can be employed to enhance the selectivity towards mono-alkylation:

Stoichiometry Control: Utilizing a molar excess of dimethyl malonate relative to 4-bromobenzyl bromide increases the statistical probability of the bromide reacting with the starting malonate rather than the mono-alkylated product.

Controlled Addition: Slow, dropwise addition of the alkylating agent (4-bromobenzyl bromide) to the reaction mixture containing the deprotonated dimethyl malonate can help maintain a low concentration of the electrophile, thereby favoring mono-alkylation.

Reaction Conditions: The choice of base and solvent can influence selectivity. For instance, using a weaker base or a solvent system that minimizes the solubility of the mono-alkylated enolate can reduce the rate of the second alkylation. In some PTC systems, the delayed addition of the phase-transfer catalyst has been shown to improve conversion and selectivity. google.com

Purity Control:

Achieving high purity of Dimethyl 2-(4-bromobenzyl)malonate requires effective removal of unreacted starting materials, the di-alkylated byproduct, and any other impurities.

Chromatographic Purification: The most common method for purifying substituted malonates is column chromatography on silica gel. frontiersin.org A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically effective in separating the mono-alkylated product from the less polar starting materials and the more polar di-alkylated product.

Distillation: While fractional distillation can be used to purify liquid products, it may not be suitable for separating compounds with close boiling points, which can be the case for mono- and di-alkylated malonates.

Crystallization: If the desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Work-up Procedures: A standard aqueous work-up is crucial to remove the base, the phase-transfer catalyst, and any water-soluble byproducts. This typically involves washing the organic layer with water and brine, followed by drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate before solvent evaporation. frontiersin.org

| Parameter | Method | Expected Outcome |

| Selectivity Control | Use of excess dimethyl malonate | Favors mono-alkylation |

| Slow addition of 4-bromobenzyl bromide | Minimizes di-alkylation | |

| Optimization of base and solvent | Enhances selectivity | |

| Purity Control | Column Chromatography | Separation of mono- and di-alkylated products |

| Aqueous Work-up | Removal of catalyst and inorganic salts | |

| Recrystallization (if solid) | High purity crystalline product |

Chemical Transformations and Reactivity of Dimethyl 2 4 Bromobenzyl Malonate

Reactions at the Active Methylene (B1212753) Group

The carbon atom situated between the two carbonyl groups of the malonate ester is known as the active methylene group. The protons attached to this carbon are significantly acidic (pKa ≈ 13 in DMSO) due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting carbanion (enolate) through resonance. This acidity is the basis for a variety of carbon-carbon bond-forming reactions.

Following the initial benzylation of dimethyl malonate to form the title compound, the remaining proton on the active methylene carbon can be removed by a strong base to generate a new enolate. This enolate can then act as a nucleophile in a second SN2 reaction with an alkyl halide, leading to a dialkylated malonate ester. libretexts.org The reaction proceeds in two main steps: enolate formation and subsequent nucleophilic attack.

The choice of base is crucial to ensure complete deprotonation without causing unwanted side reactions like hydrolysis of the ester groups. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343). The reaction's success is dependent on the nature of the alkylating agent, with primary and secondary halides being preferred, as tertiary halides are prone to elimination reactions. libretexts.org This stepwise alkylation allows for the introduction of two different alkyl groups onto the malonate backbone. For instance, the alkylation of a similar α-substituted malonate has been demonstrated using potassium hydroxide (B78521) in toluene, affording the dialkylated product in high yield. frontiersin.org

Table 1: Representative Further Alkylation of Dimethyl 2-(4-bromobenzyl)malonate This table presents a predicted reaction based on established malonic ester chemistry.

| Alkylating Agent (R-X) | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide (CH₃I) | NaH | THF | Dimethyl 2-(4-bromobenzyl)-2-methylmalonate |

| Ethyl Bromide (CH₃CH₂Br) | KOt-Bu | Toluene | Dimethyl 2-(4-bromobenzyl)-2-ethylmalonate |

The enolate derived from dimethyl 2-(4-bromobenzyl)malonate can also serve as a potent nucleophile in Michael addition reactions. organicchemistrytutor.commasterorganicchemistry.com This reaction, also known as conjugate addition or 1,4-addition, involves the addition of the malonate enolate to the β-carbon of an α,β-unsaturated carbonyl compound, such as an enone, enal, or unsaturated ester. libretexts.org The reaction is typically catalyzed by a base, which generates the required enolate. organicchemistrytutor.com

The driving force for this reaction is the formation of a new, stable carbon-carbon single bond at the expense of a carbon-carbon pi bond. masterorganicchemistry.com A wide variety of Michael acceptors can be employed, leading to the formation of 1,5-dicarbonyl compounds or their analogues, which are valuable precursors for further synthetic transformations, including cyclization reactions. masterorganicchemistry.comlibretexts.org The use of organocatalysts, such as proline derivatives or thioureas, can facilitate these additions, sometimes with high enantioselectivity. nih.govrsc.orgnih.gov The reactivity of substituted malonates as Michael donors is well-established, allowing for the construction of complex molecular frameworks. researchgate.net

Table 2: Predicted Michael Addition Reactions with Dimethyl 2-(4-bromobenzyl)malonate This table presents predicted reactions based on the known reactivity of malonate enolates.

| Michael Acceptor | Base/Catalyst | Product |

|---|---|---|

| Methyl vinyl ketone | NaOMe | Dimethyl 2-(4-bromobenzyl)-2-(3-oxobutyl)malonate |

| Acrylonitrile | Proline lithium salt | Dimethyl 2-(4-bromobenzyl)-2-(2-cyanoethyl)malonate |

Transformations of the Ester Moieties

The two dimethyl ester groups of the molecule are susceptible to nucleophilic acyl substitution, primarily hydrolysis, and can be subsequently removed via decarboxylation.

The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Complete hydrolysis of both ester groups is readily achieved by heating with a strong base, such as aqueous sodium hydroxide or potassium hydroxide, followed by acidification. libretexts.org This process yields 2-(4-bromobenzyl)malonic acid.

Selective monohydrolysis of one of the two ester groups is more challenging but can be achieved under carefully controlled conditions. acs.org A common method involves using one equivalent of potassium hydroxide in an alcoholic solvent. nih.gov This reaction provides the corresponding malonic acid half-ester, which can be a useful intermediate for further selective transformations. The differing steric environments of the two ester groups in more complex malonates can also be exploited to achieve selective hydrolysis. However, for a symmetrical diester like dimethyl 2-(4-bromobenzyl)malonate, achieving high selectivity can be difficult. A study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate highlighted the challenges, where harsh conditions led to decarboxylation rather than the desired diacid. beilstein-journals.org

Table 3: Hydrolysis Conditions for Dimethyl 2-(4-bromobenzyl)malonate

| Reaction Type | Reagents | Product |

|---|---|---|

| Complete Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-(4-Bromobenzyl)malonic acid |

Malonic acids that have a carbonyl group at the β-position are susceptible to decarboxylation (loss of CO₂) upon heating. youtube.com Therefore, the 2-(4-bromobenzyl)malonic acid obtained from the complete hydrolysis of the diester can be easily decarboxylated by heating, typically at temperatures above 100 °C. This reaction proceeds through a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable carboxylic acid. youtube.com

This hydrolysis and decarboxylation sequence is a classic method known as the malonic ester synthesis, which effectively converts an alkyl halide (in this case, 4-bromobenzyl bromide) into a carboxylic acid with two additional carbon atoms. libretexts.org The final product of this pathway starting from dimethyl 2-(4-bromobenzyl)malonate is 3-(4-bromophenyl)propanoic acid, a valuable synthetic intermediate. sigmaaldrich.comnih.gov Modern methods can sometimes achieve decarboxylation under milder conditions, for instance, using photoredox catalysis or microwave irradiation with certain additives. organic-chemistry.orgnih.govorganic-chemistry.org

Table 4: Decarboxylation of 2-(4-Bromobenzyl)malonic Acid

| Starting Material | Conditions | Product |

|---|

Reactivity of the Aryl Bromide Functionality

The aryl bromide portion of the molecule opens up a vast area of synthetic possibilities through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by a palladium catalyst, allowing for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This functionality is generally stable to the conditions used to modify the malonate portion of the molecule, allowing for a modular approach to synthesis.

Prominent examples of such transformations include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base to form a biaryl or styrenyl derivative, respectively.

Heck Reaction: The palladium-catalyzed reaction with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and typically shows high stereoselectivity for the trans product. organic-chemistry.orgyoutube.com The intramolecular version of this reaction is particularly efficient for forming cyclic structures. libretexts.org

Buchwald-Hartwig Amination: The coupling with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form an arylamine. libretexts.orgrug.nlwikipedia.orgorganic-chemistry.org This reaction is exceptionally general and has largely replaced older methods for C-N bond formation.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an aryl alkyne.

Carbonylative Couplings: The introduction of a carbonyl group by using carbon monoxide as a reactant along with a suitable nucleophile (e.g., an alcohol to form an ester).

These reactions dramatically increase the synthetic utility of dimethyl 2-(4-bromobenzyl)malonate, allowing it to be incorporated into a wide array of complex target molecules, including pharmaceuticals and materials. berkeley.edunih.gov

Table 5: Potential Cross-Coupling Reactions at the Aryl Bromide Moiety This table presents predicted reactions based on the established reactivity of aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Biphenyl derivative |

| Heck Reaction | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted cinnamate (B1238496) ester |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylamine derivative |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira couplings for C-C bond formation)

The presence of a bromo-aromatic group in Dimethyl 2-(4-bromobenzyl)malonate makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, often referred to as Suzuki coupling, is a powerful method for creating a carbon-carbon single bond by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org Dimethyl 2-(4-bromobenzyl)malonate can react with various aryl or heteroaryl boronic acids to yield biaryl compounds. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to form the final product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of catalyst, ligand, solvent, and base can significantly influence the reaction's efficiency and yield. youtube.com For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst in various solvents like toluene, acetonitrile (B52724), and 1,4-dioxane, with bases such as K₃PO₄. mdpi.com

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium catalyst in the presence of a base, to form a substituted alkene. wikipedia.org This reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and regeneration of the catalyst with the aid of a base. libretexts.org While intermolecular Heck reactions are common, intramolecular versions are often more efficient and offer better control over regioselectivity and stereoselectivity. libretexts.org

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base that also serves as the solvent. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. nih.gov The reactivity of the aryl halide can be tuned, allowing for selective couplings. For example, an aryl iodide can be selectively coupled in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Reactants | Catalyst System | Product Type | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Palladium Catalyst + Base | Biaryls, Polyolefins, Styrenes | Forms C(sp²)-C(sp²) bonds; wide functional group tolerance. wikipedia.org |

| Heck | Unsaturated Halide + Alkene | Palladium Catalyst + Base | Substituted Alkenes | High trans selectivity in product formation. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Arylalkynes, Conjugated Enynes | Typically runs under mild conditions. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNA_r) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards such reactions. wikipedia.orglibretexts.org The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

In the case of Dimethyl 2-(4-bromobenzyl)malonate, the bromophenyl ring itself is not highly activated towards SNA_r. However, if additional electron-withdrawing groups were present on the ring, or under forcing conditions with very strong nucleophiles, substitution of the bromide could potentially occur. The reactivity order for the leaving group in SNA_r reactions is generally F > Cl > Br > I, which is opposite to that of S_N2 reactions, because the rate-determining step is the formation of the intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Intramolecular Cyclization Reactions for Heterocyclic and Carbocyclic Ring Formation

The structure of Dimethyl 2-(4-bromobenzyl)malonate, with its reactive malonate and bromobenzyl moieties, provides opportunities for intramolecular cyclization to form various ring systems. The active methylene group of the malonate can be deprotonated to form a carbanion, which can then act as a nucleophile.

For instance, following a cross-coupling reaction that introduces a suitable functional group onto the phenyl ring, intramolecular cyclization can be initiated. An example of a similar strategy involves a domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org

Furthermore, malonate esters are well-known precursors in cyclocondensation reactions to form heterocyclic compounds. nih.gov For example, they can react with dinucleophilic substrates to create fused ring systems. nih.gov The malonate portion of Dimethyl 2-(4-bromobenzyl)malonate could potentially participate in similar reactions, leading to the formation of new heterocyclic or carbocyclic rings fused to or containing the benzylmalonate framework. The synthesis of diverse heterocyclic motifs often utilizes the high reactivity of malononitrile (B47326) and its derivatives in multicomponent reactions and cyclocondensation processes. researchgate.net

Applications of Dimethyl 2 4 Bromobenzyl Malonate in Complex Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The utility of Dimethyl 2-(4-bromobenzyl)malonate is particularly pronounced in medicinal chemistry, where it serves as a scaffold for constructing various heterocyclic and carbocyclic systems that form the core of many therapeutic agents.

Dimethyl 2-(4-bromobenzyl)malonate is a valuable precursor for the synthesis of 5-substituted pyrimidine (B1678525) derivatives. The classical synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. nih.gov In this context, Dimethyl 2-(4-bromobenzyl)malonate provides the C-C-C backbone.

The reaction proceeds via a condensation reaction, where the malonate reacts with, for example, urea in the presence of a base like sodium ethoxide. The 4-bromobenzyl group at the second position of the malonate is retained as a substituent at the 5-position of the resulting pyrimidine ring, yielding a 5-(4-bromobenzyl)-pyrimidine-2,4,6(1H,3H,5H)-trione (a barbituric acid derivative).

The resulting pyrimidine scaffold is of significant pharmacological interest. Pyrimidine derivatives exhibit a vast range of biological activities and are integral components of numerous approved drugs. nih.govnih.gov The specific substitution pattern and the nature of the substituent at the 5-position can greatly influence the biological activity. rsc.org

Table 1: Pharmacological Relevance of Pyrimidine Derivatives

| Activity | Examples of Pyrimidine-based Drugs | Therapeutic Area |

|---|---|---|

| Anticancer | 5-Fluorouracil, Pemetrexed | Oncology |

| Antiviral | Zidovudine (AZT), Lamivudine | HIV/AIDS, Hepatitis B |

| Antibacterial | Trimethoprim, Sulfadiazine | Infectious Diseases |

| Antifungal | Flucytosine | Mycology |

| Antimalarial | Pyrimethamine | Infectious Diseases |

The 5-(4-bromobenzyl) substituent introduces a lipophilic aromatic group that can engage in various interactions with biological targets. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse libraries of compounds for drug discovery.

Indanone scaffolds are present in numerous biologically active natural products and synthetic pharmaceuticals. maynoothuniversity.ie Dimethyl 2-(4-bromobenzyl)malonate can be utilized to construct substituted indanones through a process involving intramolecular cyclization. google.com

A common route to indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. maynoothuniversity.ie Dimethyl 2-(4-bromobenzyl)malonate can be readily converted to the required 3-(4-bromophenyl)propionic acid derivative. This is typically achieved through hydrolysis of one of the ester groups followed by decarboxylation. The resulting acid chloride can then undergo intramolecular acylation in the presence of a Lewis acid (e.g., AlCl₃) or a strong protic acid like polyphosphoric acid (PPA), leading to the formation of a 6-bromo-indan-1-one. google.comrsc.org

A more direct route involves the one-pot hydrolysis, decarboxylation, and cyclization of substituted benzylmalonates in a strong acid. For instance, diethyl 2-(3,5-dimethoxybenzyl)malonate has been shown to cyclize to 5,7-dimethoxy-1-indanone in excellent yield when heated in methanesulfonic acid. maynoothuniversity.ie A similar strategy could be applied to Dimethyl 2-(4-bromobenzyl)malonate to regioselectively synthesize the corresponding bromo-substituted indanone.

These indanone derivatives are valuable intermediates for pharmaceuticals used in the treatment of neurodegenerative diseases like Alzheimer's and can also possess antiviral, anticancer, and anti-inflammatory properties. maynoothuniversity.ienih.gov

The reactivity of the malonate functional group extends its utility beyond the synthesis of pyrimidines and indanones. Arylidene and alkylidene malonates, which can be derived from their saturated counterparts, are important building blocks for a variety of biologically active molecules. google.com These compounds serve as excellent Michael acceptors, enabling the introduction of various nucleophiles to construct more complex carbon skeletons. google.com

Furthermore, the Knoevenagel condensation of malonates with aldehydes is a key step in synthesizing trisubstituted alkenes, which are themselves versatile intermediates in organic synthesis. google.com The active methylene (B1212753) group in Dimethyl 2-(4-bromobenzyl)malonate can also be deprotonated and reacted with a range of electrophiles, making it a cornerstone of the malonic ester synthesis for preparing substituted carboxylic acids.

Utility in Agrochemical Development

While specific, large-scale applications of Dimethyl 2-(4-bromobenzyl)malonate in the agrochemical industry are not widely documented, its structural motifs suggest potential utility. Brominated aromatic compounds are found in a number of pesticides and herbicides due to their metabolic stability and ability to enhance biological activity. nih.gov

Furthermore, pyrimidine derivatives, which can be synthesized from this malonate, have shown promise as agrochemicals. nih.gov For example, certain pyrimidine-containing compounds have been investigated for their herbicidal activity. bohrium.com Chalcone (B49325) derivatives containing a malonate moiety have also demonstrated significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice. nih.gov The synthesis of such derivatives could potentially start from a precursor like Dimethyl 2-(4-bromobenzyl)malonate, suggesting its role as a scaffold for developing new plant protection agents.

Contribution to Advanced Material Synthesis (e.g., Polymer Chemistry)

Dimethyl 2-(4-bromobenzyl)malonate holds potential as a specialty monomer in polymer chemistry. Malonate diesters, such as dimethyl malonate, can be used as the di-ester component in polycondensation reactions with diols to form linear polyesters. nih.govrsc.orgyork.ac.uk This reaction can be catalyzed by enzymes like Candida antarctica lipase (B570770) B, offering a green synthetic route to novel polymers. nih.govrsc.org

By incorporating Dimethyl 2-(4-bromobenzyl)malonate into a polyester (B1180765) backbone, specific properties can be engineered into the final material.

Pendant Functional Group : The 4-bromobenzyl group acts as a bulky, pendant group along the polymer chain, which would influence the polymer's thermal and mechanical properties, such as its glass transition temperature (Tg).

Increased Refractive Index : The presence of the aromatic ring and the heavy bromine atom would likely increase the refractive index of the polymer, a desirable property for optical applications.

Flame Retardancy : Brominated compounds are well-known flame retardants. Incorporating this monomer into a polymer matrix could enhance its fire-resistant properties.

Post-Polymerization Modification : The C-Br bond on the phenyl ring serves as a reactive site for post-polymerization modification via reactions like Suzuki or Heck coupling, allowing for the attachment of other functional groups to tailor the polymer's surface properties or reactivity.

Malonates are also precursors to methylene malonates, which are highly reactive monomers used in anionic polymerization for creating high-performance coatings and adhesives. google.comnih.gov While not a methylene malonate itself, Dimethyl 2-(4-bromobenzyl)malonate could be a starting material for such monomers or act as a cross-linking agent in certain polymer formulations. specialchem.com

Strategies for Asymmetric Synthesis and Chiral Induction Using Malonate Derivatives

The synthesis of enantiomerically pure compounds is a central goal in pharmaceutical chemistry, as different enantiomers of a drug can have vastly different biological activities. The prochiral center of Dimethyl 2-(4-bromobenzyl)malonate (the carbon atom bearing the benzyl (B1604629) group and two ester functions) makes it an ideal substrate for asymmetric synthesis. unit.no

Strategies to achieve chiral induction focus on creating a new stereocenter at the C2 position of the malonate.

Table 2: Strategies for Asymmetric Synthesis

| Strategy | Description | Key Components | Expected Outcome |

|---|---|---|---|

| Catalytic Enantioselective Alkylation | A chiral catalyst directs an incoming electrophile (e.g., an alkyl halide) to one face of the enolate derived from the malonate. google.comacs.org | Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid-derived), Chiral Metal Complex (e.g., Pd, Ir, Ni). specialchem.comresearchgate.net | Enantioenriched α,α-disubstituted malonate. |

| Use of Chiral Auxiliaries | The malonate is first derivatized with a chiral auxiliary (e.g., an Evans oxazolidinone). The auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction before being cleaved off. unit.no | Evans oxazolidinones, chiral amines. | A specific enantiomer of the α-alkylated product. |

| Enantioselective Michael Addition | The enolate of the malonate is added to a prochiral Michael acceptor (e.g., a chalcone or enone) in the presence of a chiral catalyst. specialchem.com | Chiral thioureas, chiral metal-ligand complexes. york.ac.uk | Adduct with two new stereocenters, with the stereochemistry controlled by the catalyst. |

For example, in a catalytic enantioselective alkylation, Dimethyl 2-(4-bromobenzyl)malonate would first be deprotonated with a base to form a planar enolate. A chiral phase-transfer catalyst would then form a chiral ion pair with this enolate. This complex would steer an incoming electrophile (R-X) to preferentially attack one of the two faces of the enolate, resulting in one enantiomer of the dialkylated product in excess. google.comacs.org Such methods can achieve high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). google.com These chiral, substituted malonates are versatile building blocks for constructing complex molecules with quaternary carbon stereocenters. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of Dimethyl 2 4 Bromobenzyl Malonate and Its Derivatives in Research

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds such as Dimethyl 2-(4-bromobenzyl)malonate. In the context of its synthesis, GC is used to monitor the reaction's progress by separating the starting materials, intermediates, and the final product, allowing for the determination of reaction completion. derpharmachemica.com The purity of the final isolated product is quantified by the area percentage of its peak in the gas chromatogram. derpharmachemica.com

For Dimethyl 2-(4-bromobenzyl)malonate, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br), resulting in two peaks of nearly equal intensity at m/z 302 and 304. Key fragmentation pathways would include the loss of a methoxy (B1213986) radical (·OCH₃) to yield ions at m/z 271/273, and the loss of a methoxycarbonyl radical (·COOCH₃) to give ions at m/z 243/245. Another significant fragmentation is the cleavage of the C-C bond between the benzyl (B1604629) CH₂ and the malonate CH, leading to the formation of the stable 4-bromobenzyl cation (m/z 169/171) and a malonate radical. The tropylium (B1234903) ion (m/z 91) resulting from the benzyl moiety is also a possible fragment. mdpi.com

A summary of expected prominent ions in the mass spectrum is presented below.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Significance |

| 302 / 304 | [C₁₂H₁₃BrO₄]⁺ | Molecular ion peak ([M]⁺), showing Br isotope pattern |

| 271 / 273 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 243 / 245 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl group |

| 169 / 171 | [C₇H₆Br]⁺ | 4-Bromobenzyl cation (base peak candidate) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including its conformation and intermolecular interactions. It is the definitive method for determining absolute stereochemistry in chiral molecules. However, Dimethyl 2-(4-bromobenzyl)malonate is an achiral molecule as it does not possess a stereocenter, and therefore the concept of absolute stereochemistry is not applicable.

While the specific crystal structure of Dimethyl 2-(4-bromobenzyl)malonate has not been reported in publicly available literature, valuable insights can be drawn from the crystal structures of closely related compounds. For instance, the structure of Dimethyl 2-(4-methylbenzylidene)malonate has been detailed. researchgate.net In this analogue, the molecule's conformation is characterized by the dihedral angles between the plane of the benzene (B151609) ring and the two ester groups of the malonate moiety. researchgate.net For the 4-methylbenzylidene derivative, these angles are reported as 18.60 (7)° and 81.36 (8)°. researchgate.net This suggests a twisted conformation in the solid state.

The crystal packing of such molecules is typically stabilized by a network of weak intermolecular interactions, such as C–H···O hydrogen bonds, which form chains and more complex supramolecular architectures. researchgate.net It is reasonable to infer that Dimethyl 2-(4-bromobenzyl)malonate would adopt a similarly twisted conformation in the solid state, with its crystal packing influenced by C–H···O interactions and potentially bromine-bromine or bromine-oxygen halogen bonding.

The table below summarizes crystallographic data for the analogous compound, Dimethyl 2-(4-methylbenzylidene)malonate. researchgate.net

| Parameter | Dimethyl 2-(4-methylbenzylidene)malonate |

| Chemical Formula | C₁₅H₁₈O₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell a (Å) | 18.210 (4) |

| Unit Cell b (Å) | 8.316 (2) |

| Unit Cell c (Å) | 20.130 (4) |

| Unit Cell β (°) | 109.0 (2) |

| Molecules per unit cell (Z) | 8 |

Chromatographic Methods in Analytical Research (e.g., TLC, HPLC for reaction monitoring and purification assessment)

Chromatographic techniques are fundamental in the synthesis and analysis of Dimethyl 2-(4-bromobenzyl)malonate, primarily for reaction monitoring and purification assessment.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to qualitatively monitor the progress of a synthesis. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. The separated spots corresponding to the starting materials (e.g., dimethyl malonate and 4-bromobenzyl bromide), the product, and any byproducts can be visualized. Due to the presence of the bromophenyl group, the product is UV-active and can be easily seen under a UV lamp at 254 nm. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared.

High-Performance Liquid Chromatography (HPLC) offers a more precise and quantitative assessment of the purity of the final product. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or acetic acid) to ensure sharp peak shapes. Detection is commonly performed with a UV detector set to a wavelength where the 4-bromobenzyl chromophore absorbs strongly. The purity of the sample is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. HPLC methods have been developed for the analysis of various malonic acid derivatives, demonstrating the utility of this technique. helixchrom.com

The following table outlines typical conditions for these chromatographic methods.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method | Application |

| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) | Reaction Monitoring |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV (e.g., 220 nm) | Purity Assessment |

Computational and Theoretical Studies on Dimethyl 2 4 Bromobenzyl Malonate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. These methods can determine the distribution of electron density, the energies of molecular orbitals, and other key electronic descriptors.

For a molecule like Dimethyl 2-(4-bromobenzyl)malonate, DFT calculations would typically be performed using a basis set such as B3LYP/6-311G(d,p) to obtain optimized molecular geometry and electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

In a study on a series of (S)-4-bromo-N-(1-phenylethyl)benzamide derivatives, which also contain a 4-bromophenyl moiety, HOMO-LUMO energy gaps were calculated to be in the range of 4.63 to 4.98 eV. researchgate.net It is reasonable to anticipate that Dimethyl 2-(4-bromobenzyl)malonate would exhibit a HOMO-LUMO gap within a similar range, indicating a stable but reactive molecule. The presence of the electronegative bromine atom and the ester groups influences the electron distribution across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Representative Frontier Molecular Orbital Data for Structurally Related Compounds

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (S)-4-bromo-N-(1-phenylethyl)benzamide analogue (5a) | - | - | 4.98 |

| (S)-4-bromo-N-(1-phenylethyl)benzamide analogue (5g) | - | - | 4.63 |

Data sourced from a study on (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide analogues. researchgate.net The specific HOMO and LUMO energies were not provided in the abstract, only the gap.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also adept at predicting spectroscopic parameters, which can aid in the characterization of a compound. Theoretical calculations can provide vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts.

For Dimethyl 2-(4-bromobenzyl)malonate, DFT calculations could predict its ¹H and ¹³C NMR spectra. Studies on similar compounds, such as 4-bromo-N-(1-phenylethyl)benzamide derivatives, have shown a good correlation between experimentally measured and computationally predicted NMR values. researchgate.net Such calculations would be invaluable in assigning the signals in the experimental spectra of Dimethyl 2-(4-bromobenzyl)malonate to specific atoms within the molecule.

Similarly, theoretical vibrational analysis can predict the characteristic infrared absorption bands. For instance, in a study of 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, theoretically computed vibrational frequencies showed good agreement with experimental FT-IR data. researchgate.net For Dimethyl 2-(4-bromobenzyl)malonate, one would expect to see characteristic bands for the C=O stretching of the ester groups, C-H stretching of the aromatic and aliphatic portions, and the C-Br stretching frequency.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Related Compound

| Spectroscopic Technique | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| FT-IR | N-H stretch | - | 3337 |

| FT-IR | Ar-H stretch | - | 2920 |

| FT-IR | C=N stretch | - | 1680 |

| FT-IR | Ar-Br stretch | - | 685 |

Data sourced from a study on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.net The table illustrates the principle of comparing predicted and experimental data, though specific predicted values were not in the abstract.

Mechanistic Insights from Computational Reaction Modeling

Dimethyl 2-(4-bromobenzyl)malonate is synthesized via the malonic ester synthesis. vaia.comyoutube.comopenochem.orgmasterorganicchemistry.com This reaction involves the alkylation of a malonic ester enolate with an alkyl halide, in this case, 4-bromobenzyl bromide. masterorganicchemistry.com Computational modeling can provide a detailed picture of the reaction mechanism, including the structures of transition states and the energetics of the reaction pathway.

A computational study of the malonic ester synthesis would likely model the initial deprotonation of dimethyl malonate by a base like sodium ethoxide to form the enolate. youtube.commasterorganicchemistry.com Subsequent modeling of the Sₙ2 reaction between this enolate and 4-bromobenzyl bromide would reveal the transition state structure and the activation energy for this key carbon-carbon bond-forming step. masterorganicchemistry.com DFT calculations have been used to investigate the mechanism of similar reactions, providing insights into the role of the solvent and other reaction conditions. nih.gov For example, studies on related catalytic reactions have utilized DFT to understand how the electronic nature of the catalyst and substrates influences the reaction cycle. acs.org

Furthermore, computational modeling could explore potential side reactions or alternative reaction pathways, providing a more complete understanding of the reaction landscape.

Structure-Reactivity Relationship Studies based on Computational Data

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural or property descriptors of a series of compounds with their biological activity or chemical reactivity. nih.govnih.govmdpi.com For a compound like Dimethyl 2-(4-bromobenzyl)malonate, computational data can be used to develop such models.

By systematically modifying the structure of Dimethyl 2-(4-bromobenzyl)malonate in silico (e.g., by changing the substituent on the phenyl ring or altering the ester groups) and calculating various electronic and steric parameters for each analogue, a QSAR model could be constructed. nih.gov These parameters, derived from quantum chemical calculations, could include HOMO and LUMO energies, dipole moment, atomic charges, and molecular volume. researchgate.netresearchgate.net

Such a study could, for example, correlate these calculated descriptors with the reaction rate of a particular transformation or with a specific biological activity. The resulting QSAR model could then be used to predict the reactivity or activity of other, as-yet-unsynthesized derivatives, thereby guiding future synthetic efforts. nih.govmdpi.com For instance, QSAR studies on benzene (B151609) derivatives have successfully used quantum theoretic parameters to model their interactions with biological receptors. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing dimethyl 2-(4-bromobenzyl)malonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Knoevenagel condensation. For example, reacting dimethyl malonate with 4-bromobenzyl bromide under basic conditions (e.g., NaH in DMF) enables alkylation of the active methylene group . Alternatively, condensation of 4-bromobenzaldehyde with dimethyl malonate using piperidine as a catalyst yields the benzylidene intermediate, which can be reduced to the benzyl derivative . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of malonate to aryl halide), temperature (reflux in DMF at 110°C), and reaction time (5–12 hours) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of dimethyl 2-(4-bromobenzyl)malonate?

- Methodological Answer : ¹H NMR analysis typically shows:

- A singlet at δ 3.7–3.9 ppm for the two methyl ester groups.

- A multiplet at δ 7.2–7.5 ppm for the aromatic protons of the 4-bromobenzyl group.

- A singlet for the malonate CH₂ group at δ 3.3–3.5 ppm (split due to coupling with adjacent substituents).

¹³C NMR confirms ester carbonyls (~168–170 ppm), aromatic carbons (120–135 ppm), and the quaternary malonate carbon (~55 ppm) .

Q. What purification techniques are effective for isolating dimethyl 2-(4-bromobenzyl)malonate from reaction mixtures?

- Methodological Answer :

- Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20:80 to 40:60) separates the product from unreacted starting materials or byproducts .

- Recrystallization from ethanol or methanol yields high-purity crystals, as demonstrated for structurally similar malonate derivatives .

Advanced Research Questions

Q. How does steric and electronic effects of the 4-bromobenzyl group influence reactivity in further derivatization (e.g., hydrolysis or cross-coupling)?

- Methodological Answer : The electron-withdrawing bromine substituent deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability toward hydrolysis. For example:

- Hydrolysis : Under basic conditions (NaOH/EtOH/H₂O), the ester groups hydrolyze to carboxylic acids, but the 4-bromo group may hinder nucleophilic attack due to steric hindrance .

- Cross-coupling : The bromine atom enables Suzuki-Miyaura coupling with boronic acids, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and optimized base/ligand systems .

Q. What strategies mitigate regioselectivity challenges during alkylation of dimethyl malonate with 4-bromobenzyl derivatives?

- Methodological Answer : Competing O- vs. C-alkylation can occur. To favor C-alkylation:

Q. How can X-ray crystallography resolve structural ambiguities in dimethyl 2-(4-bromobenzyl)malonate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing. For example:

- The malonate core typically adopts a planar conformation, with ester carbonyls showing bond lengths of ~1.20–1.22 Å .

- The 4-bromobenzyl group exhibits a dihedral angle of 75–85° relative to the malonate plane, influencing steric interactions in solid-state packing .

Q. What analytical methods identify and quantify byproducts (e.g., regioisomers) in dimethyl 2-(4-bromobenzyl)malonate synthesis?

- Methodological Answer :

- HPLC with chiral columns (e.g., Daicel Chiralcel OD) resolves enantiomers or regioisomers using hexane/isopropanol gradients .

- GC-MS detects volatile byproducts, while LC-MS identifies nonvolatile impurities via molecular ion peaks and fragmentation patterns .

Q. How does dimethyl 2-(4-bromobenzyl)malonate compare to analogs (e.g., 4-fluoro or 4-nitro derivatives) in biological activity assays?

- Methodological Answer :

- Enzyme inhibition : Evaluate IC₅₀ values against targets like succinate dehydrogenase (SDH) using spectrophotometric assays monitoring fumarate reduction .

- Cellular assays : Compare anti-inflammatory activity via TLR4 inhibition in macrophages, measuring cytokine (e.g., IL-6) suppression via ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.